3-[(4-methoxyphenyl)amino]propan-1-ol
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Overview
Description
3-[(4-methoxyphenyl)amino]propan-1-ol is an organic compound with the molecular formula C10H15NO2. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an amino group and a propanol chain. This compound is known for its applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-[(4-methoxyphenyl)amino]propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of p-methoxyacetophenone with nitropropane to generate p-methoxyphenylnitropropane. This intermediate is then reduced in the presence of hydrogen to yield the desired amino compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methoxyphenyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield p-methoxybenzaldehyde, while reduction can produce various amines.
Scientific Research Applications
3-[(4-methoxyphenyl)amino]propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including β-blockers and other therapeutic agents.
Industry: The compound is utilized in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)amino]propan-1-ol involves its interaction with specific molecular targets. The methoxy and amino groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-3-(4-methoxyphenyl)propan-1-ol
- 3-amino-3-(3-methoxyphenyl)propan-1-ol
- 3-(4-methoxyphenyl)-1-propanol
Uniqueness
3-[(4-methoxyphenyl)amino]propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both methoxy and amino groups on the phenyl ring allows for versatile reactivity and potential therapeutic applications .
Properties
CAS No. |
69380-36-5 |
---|---|
Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.2 |
Purity |
95 |
Origin of Product |
United States |
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